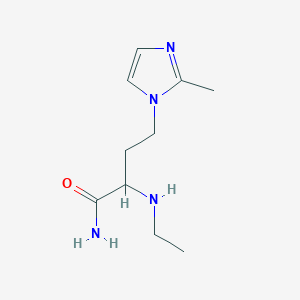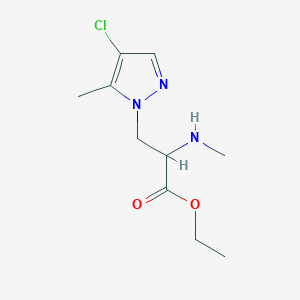
Ethyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chloro and methyl group, an ethyl ester group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone under acidic conditions.
Chlorination and Methylation: The pyrazole ring is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.
Esterification: The resulting compound is esterified with ethyl alcohol in the presence of an acid catalyst to form the ethyl ester group.
Amination: Finally, the compound undergoes amination with methylamine to introduce the methylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate: Similar structure but lacks the methyl group on the pyrazole ring.
Ethyl 3-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate: Similar structure but lacks the chloro group on the pyrazole ring.
Ethyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-amino propanoate: Similar structure but lacks the methyl group on the amino group.
Uniqueness
Ethyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate is unique due to the presence of both chloro and methyl groups on the pyrazole ring, as well as the ethyl ester and methylamino groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H16ClN3O2 |
|---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
ethyl 3-(4-chloro-5-methylpyrazol-1-yl)-2-(methylamino)propanoate |
InChI |
InChI=1S/C10H16ClN3O2/c1-4-16-10(15)9(12-3)6-14-7(2)8(11)5-13-14/h5,9,12H,4,6H2,1-3H3 |
InChI Key |
CDRRSSPETSOGQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C(=C(C=N1)Cl)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl][(2-methylthiophen-3-yl)methyl]amine hydrochloride](/img/structure/B15312508.png)
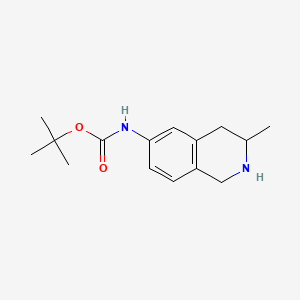
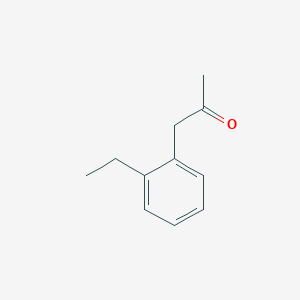
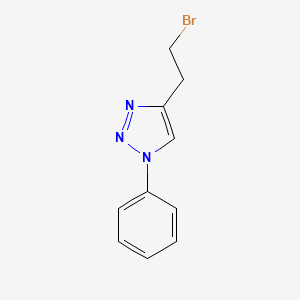
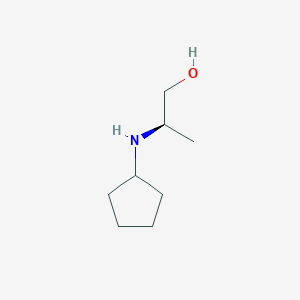
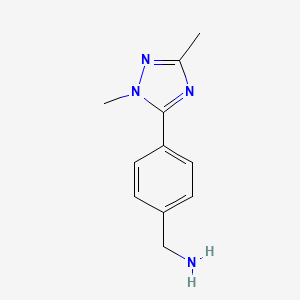
![8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15312553.png)
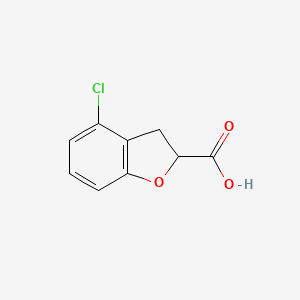

![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid](/img/structure/B15312565.png)
![1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15312583.png)

